![molecular formula C11H12N4O B2399182 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide CAS No. 400078-05-9](/img/structure/B2399182.png)
1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide is an organic compound with the linear formula C11H12N4O . It is a derivative of imidazole, a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide is represented by the linear formula C11H12N4O . Further details about the 3D structure are not available in the retrieved data.Chemical Reactions Analysis
While specific chemical reactions involving 1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide are not detailed in the available literature, imidazoles are known to be key components in a variety of functional molecules and are utilized in diverse applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide are not detailed in the available literature. The compound has a molecular weight of 216.24 .Scientific Research Applications
Antimicrobial and Antifungal Activities
A series of novel compounds, including those related to 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide, have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, Ningaiah et al. (2014) synthesized a series of compounds demonstrating potent to weak antimicrobial activity against various bacteria and fungi, with some compounds showing effective antimicrobial properties [Ningaiah et al., 2014]. Similarly, Göktaş et al. (2014) synthesized new compounds showing moderate antifungal activity against several fungal species [Göktaş et al., 2014].
Antioxidant and Anti-inflammatory Properties
Compounds related to 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide have been explored for their antioxidant and anti-inflammatory properties. For example, Katikireddy et al. (2021) synthesized derivatives with notable antioxidant and anti-inflammatory activities supported by molecular docking studies [Katikireddy et al., 2021]. Mahajan et al. (2016) also reported compounds with significant anti-inflammatory activity [Mahajan et al., 2016].
Sensor Applications
Imidazole derivatives have been used in developing sensors. For instance, Li and Xiao (2016) developed a new fluorescent sensor with high sensitivity and selectivity, useful in detecting Al3+ ions [Li and Xiao, 2016].
Corrosion Inhibition
Novel imidazoline derivatives, closely related to 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide, have been studied as corrosion inhibitors. Zhang et al. (2015) reported on a derivative that showed effectiveness as a corrosion inhibitor for carbon steel in acidic environments [Zhang et al., 2015].
Anticancer Activities
Research has been conducted on derivatives of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide for potential anticancer applications. For instance, Terzioğlu and Gürsoy (2003) synthesized new compounds and evaluated their cytotoxicity, finding some derivatives with promising anticancer properties [Terzioğlu and Gürsoy, 2003].
Leishmanicidal Activities
Compounds derived from 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide have also been studied for their leishmanicidal activities. Bernardino et al. (2006) synthesized derivatives and evaluated their effectiveness against Leishmania parasites, showing potential for drug development against this parasite [Bernardino et al., 2006].
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a diverse range of targets due to their versatile structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Given the diverse applications of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected, leading to downstream effects that contribute to the compound’s overall action .
properties
IUPAC Name |
1-methyl-N'-phenylimidazole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-15-8-7-12-10(15)11(16)14-13-9-5-3-2-4-6-9/h2-8,13H,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVLBCYEQQKZDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)NNC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.